
2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the atomic composition and structure of the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve condensation reactions with organic halides . The exact reactions for “this compound” would depend on the specific synthesis route chosen.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, UV–Vis spectroscopy and NMR spectroscopy have been used to analyze the absorption and emission wavelengths of similar compounds .科学的研究の応用
Synthesis and Properties of Aromatic Polyamides with Coumarin Chromophores
Aromatic polyamides incorporating coumarin chromophores demonstrate photosensitive properties, making them suitable for applications requiring light-induced changes. These polymers exhibit good solubility in polar solvents, high molecular weights, and the ability to form transparent, flexible films. Their thermal properties are enhanced, with glass transition temperatures ranging between 221–257°C, and they are stable up to temperatures above 390°C. UV illumination facilitates crosslinking between polyamide molecules, indicating potential use in photolithography or as photoresist materials in electronics and surface coating technologies (Nechifor, 2009).
Heterocyclic Chemistry and Carbon-Carbon Bond Formation
The synthesis of chromeno[4,3-b]pyridin-2-ones through intramolecular 1,4-dipolar cycloaddition of benzamides and N-substituted benzamides with o-alkenyl and -alkynyl side-chains showcases the versatility of coumarin derivatives in constructing complex heterocyclic structures. This chemical behavior underscores their utility in developing novel organic frameworks for pharmaceuticals, agrochemicals, and organic materials (Potts, Dery, & Kullnig, 1987).
Metal Complexes with Coumarin Derivatives
Novel metal complexes formed with coumarin derivatives highlight their application in coordination chemistry and materials science. These complexes, involving copper(II), cobalt(II), and nickel(II), show promise for use in catalysis, magnetic materials, and as ligands for further synthetic applications. The detailed structural analysis through X-ray diffraction methods provides insights into their geometric arrangements, which are crucial for tailoring materials with specific magnetic, optical, or catalytic properties (Myannik et al., 2018).
Anticancer and Antimicrobial Activities
Coumarin derivatives have been explored for their biological activities, including anticancer and antimicrobial effects. This research is significant for pharmaceutical development, offering a basis for the design of new drugs with improved efficacy and selectivity. The structure-activity relationship studies of these compounds against various cancer cell lines and microbial strains can lead to the discovery of novel therapeutic agents (Ravinaik et al., 2021).
特性
IUPAC Name |
2-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)23(26)24-17-11-12-21-19(13-17)20(25)14-22(27-21)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHBLPZHYPGFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)

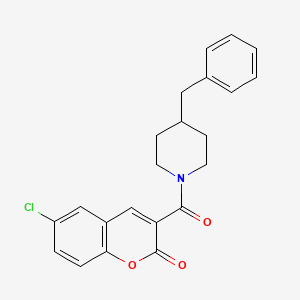
![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)
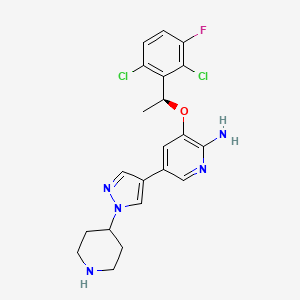
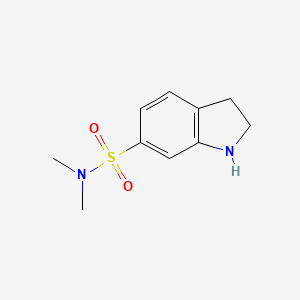

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)
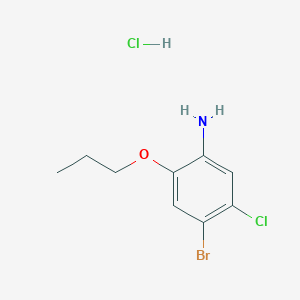
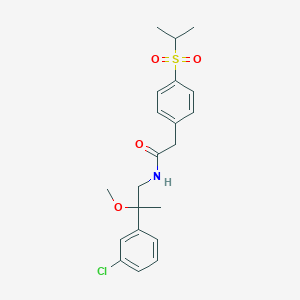
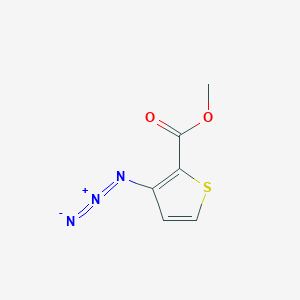
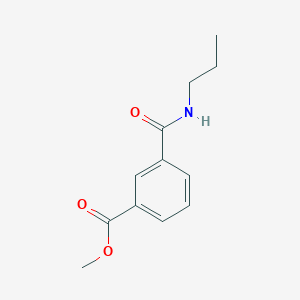
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
